12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
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Overview
Description
12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple phenyl groups and a dioxaphosphocine ring, making it a subject of interest for researchers in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenyl derivatives with a dioxaphosphocine precursor under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity 12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce different functional groups onto the phenyl rings .
Scientific Research Applications
12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing biological activity. The dioxaphosphocine ring may also play a role in its reactivity and interactions with enzymes or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 12-hydroxy-1,10-bis(2,4,6-triisopropyphenyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide
- (11aR)-10,11,12,13-tetrahydro-5-hydroxy-3,7-bis(2,4,6-triisopropylphenyl)-diindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocin 5-oxide
Uniqueness
The uniqueness of 12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide lies in its specific substitution pattern on the phenyl rings and the presence of the dioxaphosphocine ring. These structural features confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C37H39O4P |
---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
12-hydroxy-1,10-bis(2,3,5,6-tetramethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide |
InChI |
InChI=1S/C37H39O4P/c1-19-17-20(2)24(6)31(23(19)5)29-11-9-27-13-15-37-16-14-28-10-12-30(32-25(7)21(3)18-22(4)26(32)8)36(34(28)37)41-42(38,39)40-35(29)33(27)37/h9-12,17-18H,13-16H2,1-8H3,(H,38,39) |
InChI Key |
RLESIVPYJOVSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C3C4=C(CCC45CCC6=C5C(=C(C=C6)C7=C(C(=CC(=C7C)C)C)C)OP(=O)(O3)O)C=C2)C)C |
Origin of Product |
United States |
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